The Chemical Structure and Biological Profiling of 3-Epicabraleahydroxylactone: A Comprehensive Technical Guide
The Chemical Structure and Biological Profiling of 3-Epicabraleahydroxylactone: A Comprehensive Technical Guide
Executive Summary
3-Epicabraleahydroxylactone is a naturally occurring tetracyclic triterpenoid belonging to the dammarane class. Originally isolated from the nonsaponifiable lipid fractions of Camellia japonica seed oil and the stem bark of various Aglaia species (such as Aglaia elaeagnoidea and Aglaia angustifolia), this compound has garnered significant attention in pharmacognosy[1],[2]. Its unique structural architecture—characterized by a rigid dammarane core, a 3β-hydroxyl group, and a C-20/C-24 gamma-lactone ring—confers potent biological activities, including allosteric inhibition of α-glucosidase and suppression of Epstein-Barr virus early antigen (EBV-EA) activation[1],[3]. This whitepaper provides an in-depth analysis of its chemical structure, biosynthetic origins, and field-proven protocols for its isolation and pharmacological evaluation.
Structural Elucidation & Chemical Architecture
Core Skeleton and Functional Groups
3-Epicabraleahydroxylactone (Molecular Formula: C27H44O3; Molecular Weight: 416.64 g/mol ) is formally designated as (20S)-3β-hydroxy-25,26,27-trisnordammaran-24,20-olide [1],[4]. Unlike pristine dammarane triterpenoids which possess a 30-carbon skeleton, 3-epicabraleahydroxylactone is a "trisnordammarane." It has lost three carbons (C-25, C-26, C-27) from its aliphatic side chain due to oxidative cleavage, resulting in the formation of a five-membered gamma-lactone ring bridging C-20 and C-24[1].
Stereochemical Distinctions (The 3β vs. 3α Epimer)
The prefix "epi" denotes the inversion of stereochemistry at the C-3 position relative to its diastereomer, cabraleahydroxylactone.
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Cabraleahydroxylactone: Possesses a 3α-hydroxyl group (axial orientation in the standard chair conformation of the A-ring).
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3-Epicabraleahydroxylactone: Possesses a 3β-hydroxyl group (equatorial orientation).
Spectroscopic Validation (NMR): The structural assignment of the 3β-hydroxyl group relies heavily on the ^1H-NMR chemical shift of the C-3 methine proton. In the rigid chair conformation of the dammarane A-ring, the proton associated with the 3α-hydroxyl typically resonates further downfield (approx. 3.4 ppm) due to 1,3-diaxial interactions and deshielding effects. Conversely, the axial proton associated with the 3β-hydroxyl in 3-epicabraleahydroxylactone resonates upfield at approximately 3.2 ppm, providing a definitive diagnostic marker for epimer differentiation[5].
Biosynthetic Pathway & Natural Sources
In planta, the biosynthesis of 3-epicabraleahydroxylactone follows the canonical triterpenoid pathway. It begins with the epoxidation of squalene, followed by a complex cyclization cascade mediated by oxidosqualene cyclase to form the dammarenyl cation. Subsequent hydration yields the dammarane skeleton. The critical divergence occurs during the oxidative modification of the side chain, where cytochrome P450 enzymes catalyze the cleavage of the terminal isopropyl group and facilitate lactonization[1].
Fig 1: Biosynthetic pathway of 3-Epicabraleahydroxylactone from squalene.
Pharmacological Profiling & Quantitative Data
Recent drug development research has highlighted the therapeutic potential of 3-epicabraleahydroxylactone, particularly in metabolic and viral disease models.
Synergistic α-Glucosidase Inhibition
3-Epicabraleahydroxylactone exhibits non-competitive inhibition of α-glucosidase, binding to an allosteric site rather than the active catalytic pocket. While its individual IC50 is 31.53 μM, combining it with its diastereomer (cabraleahydroxylactone) at a specific 9:1 ratio yields a profound synergistic effect, significantly lowering the overall effective dose required for enzyme inhibition and reducing hemolytic toxicity[3],[5].
Quantitative Data Summary
| Property / Bioactivity | Value / Metric | Target / Model | Reference |
| Molecular Formula | C27H44O3 | N/A | [4] |
| Molecular Weight | 416.64 g/mol | N/A | [4] |
| α-Glucosidase Inhibition | IC50 = 31.53 ± 0.42 μM | Anti-diabetic target | [5] |
| Synergistic Ratio | 9:1 (1b:1a) | α-Glucosidase | [3] |
| Antiviral Activity | Potent Inhibition | EBV-EA (Raji cells) | [1] |
| Cytotoxicity | Evaluated | HeLa, DU145 lines | [2] |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each methodological choice.
Protocol 1: Activity-Guided Isolation and Purification
This workflow is designed to isolate 3-epicabraleahydroxylactone from Aglaia stem bark while preserving its stereochemical integrity[2].
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Non-Polar Extraction: Macerate pulverized Aglaia bark in n-hexane for 72 hours.
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Causality: n-Hexane selectively partitions highly lipophilic triterpenoids and sterols, effectively excluding highly polar tannins, flavonoids, and glycosides from the crude extract.
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Liquid-Liquid Partitioning: Concentrate the extract in vacuo, suspend in aqueous methanol, and partition with CHCl3.
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Causality: This step removes residual water-soluble impurities. The dammarane-type triterpenoids will concentrate entirely in the lower organic (CHCl3) phase.
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Silica Gel Column Chromatography: Load the organic phase onto a silica gel column and elute using a step-gradient of n-hexane to ethyl acetate (from 10:0 to 7:3).
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Causality: The slow increase in mobile phase polarity allows for the separation of the 3β-epimer from other non-polar lipids based on the specific hydrogen-bonding capacity of the C-3 hydroxyl and the C-20 lactone carbonyl.
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Preparative HPLC (Self-Validation Step): Purify the target fractions using a preparative ODS (C18) column with an isocratic H2O:MeOH mobile phase. Monitor at 200 nm.
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Causality: Reverse-phase chromatography resolves diastereomers (like cabraleahydroxylactone and its 3-epi counterpart) based on subtle differences in their hydrophobic surface area. Confirmation of purity is validated via a single sharp peak and subsequent ^1H-NMR showing the characteristic 3.2 ppm C-3 methine shift[5].
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Fig 2: Activity-guided isolation workflow for 3-Epicabraleahydroxylactone.
Protocol 2: α-Glucosidase Enzyme Kinetic & Synergy Assay
This protocol establishes the non-competitive inhibitory nature of the compound[3],[5].
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Substrate & Enzyme Preparation: Prepare 2 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) and 0.1 U/mL α-glucosidase in 0.1 M phosphate buffer (pH 6.8).
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Causality: pNPG serves as a chromogenic substrate. Its enzymatic cleavage yields p-nitrophenol, allowing precise spectrophotometric quantification of reaction velocity at 405 nm.
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Inhibitor Pre-Incubation: Incubate the enzyme with varying concentrations of 3-epicabraleahydroxylactone (10–100 μM) for 15 minutes at 37°C prior to adding pNPG.
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Causality: Pre-incubation allows the bulky triterpenoid to equilibrate and bind to the enzyme's allosteric site before the substrate floods the active site, ensuring accurate steady-state kinetic measurements.
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Kinetic Validation (Self-Validation Step): Measure the reaction velocity (Vmax) and Michaelis constant (Km) at varying substrate concentrations. Plot the data using a Lineweaver-Burk double-reciprocal plot.
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Causality: A decrease in Vmax with an unchanged Km mathematically validates non-competitive inhibition, proving the compound acts via allosteric modulation rather than direct active-site competition[3].
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References
1.[1] Title: 3-epicabraleahydroxylactone and other triterpenoids from camellia oil and their inhibitory effects on Epstein-Barr virus activation Source: PubMed (nih.gov) URL: [Link]
3.[3] Title: Synthesis and biological evaluation of diastereomeric natural products: Discovery of a novel synergistic combination for α-glucosidase inhibition Source: PubMed (nih.gov) URL:[Link]
4.[2] Title: Terpenoids from the Stem bark of Aglaia elaeagnoidea and their cytotoxic activity against HeLa and DU145 Cancer Cell lines Source: ResearchGate URL:[Link]
5.[5] Title: Synergistic α-Glucosidase Inhibition Study Source: Scribd (Bioorganic & Medicinal Chemistry Letters) URL:[Link]
Sources
- 1. 3-epicabraleahydroxylactone and other triterpenoids from camellia oil and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of diastereomeric natural products: Discovery of a novel synergistic combination for α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Epicabraleahydroxylactone/CAS:35833-72-8-HXCHEM [hxchem.net]
- 5. scribd.com [scribd.com]
